3-Nonafluorobutyl-2-iodopropanol
Overview
Description
3-Nonafluorobutyl-2-iodopropanol is a fluorinated alcohol with the molecular formula C7H7F9O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is commonly used in various scientific and industrial applications due to its distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nonafluorobutyl-2-iodopropanol can be synthesized through several methods. One common approach involves the iodination of 4,4,5,5,6,6,7,7,7-nonafluoro-1-heptanol. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Nonafluorobutyl-2-iodopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodinated compound back to its parent alcohol.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields the parent alcohol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nonafluorobutyl-2-iodopropanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 3-Nonafluorobutyl-2-iodopropanol involves its ability to form hydrogen bonds and interact with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as a hydrogen bond donor or acceptor, influencing the behavior of other molecules in its vicinity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: Similar structure but lacks the iodine atom.
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Another iodinated fluorinated compound with a similar backbone.
Uniqueness
3-Nonafluorobutyl-2-iodopropanol is unique due to the combination of fluorine and iodine atoms in its structure. This combination imparts distinctive chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9IO/c8-4(9,1-3(17)2-18)5(10,11)6(12,13)7(14,15)16/h3,18H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYUEAAHUZJSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895238 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80233-96-1 | |
Record name | 1-Heptanol, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080233961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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